molecular formula C12H14BrNO2 B1607715 (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-26-8

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1607715
M. Wt: 284.15 g/mol
InChI Key: PFTKFCZQFGMJRB-KCJUWKMLSA-N
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Description

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-4-Bn-Pro-OH, is a chemical compound that belongs to the family of pyrrolidine carboxylic acids. This compound is widely used in scientific research for its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as proteases, which play a crucial role in various biological processes. This inhibition leads to the disruption of the normal cellular function and may result in cell death.

Biochemical And Physiological Effects

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it ideal for use in various chemical reactions. Additionally, it is relatively stable and can be stored for an extended period. However, one of the limitations is its toxicity, which requires appropriate safety measures during handling and use.

Future Directions

There are several future directions for the use of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid in scientific research. One of the directions is the development of new drugs and pharmaceuticals based on its unique properties and characteristics. Additionally, it can be used in the synthesis of various bioactive compounds for the treatment of various diseases. Furthermore, the mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid can be further investigated to understand its full potential and limitations.

Scientific Research Applications

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is widely used in scientific research for its unique properties and characteristics. It is commonly used as a building block in the synthesis of various bioactive compounds, such as protease inhibitors, anticonvulsants, and anti-cancer agents. Additionally, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTKFCZQFGMJRB-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376010
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1049978-26-8
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid

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